molecular formula C16H9F6N B8197719 2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile

2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile

Cat. No.: B8197719
M. Wt: 329.24 g/mol
InChI Key: JWCPHNMWSQPBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetonitrile is an organic compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, with an acetonitrile group at the para position. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-bis(trifluoromethyl)benzyl bromide.

    Nucleophilic Substitution: The benzyl bromide undergoes a nucleophilic substitution reaction with sodium cyanide to form 3,5-bis(trifluoromethyl)benzyl cyanide.

    Coupling Reaction: The benzyl cyanide is then coupled with a biphenyl derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: The major product is 3,5-bis(trifluoromethyl)benzoic acid.

    Reduction: The major product is 3,5-bis(trifluoromethyl)benzylamine.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

2-(3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-(3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)acetophenone
  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzylamine

Uniqueness

2-(3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetonitrile is unique due to its combination of trifluoromethyl groups and a biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high stability, lipophilicity, and specific reactivity patterns.

Properties

IUPAC Name

2-[4-[3,5-bis(trifluoromethyl)phenyl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F6N/c17-15(18,19)13-7-12(8-14(9-13)16(20,21)22)11-3-1-10(2-4-11)5-6-23/h1-4,7-9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCPHNMWSQPBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.